molecular formula C12H15N3O2 B14705025 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- CAS No. 24107-40-2

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro-

Cat. No.: B14705025
CAS No.: 24107-40-2
M. Wt: 233.27 g/mol
InChI Key: RHOPUSSKKPUWAB-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structural features, including the presence of a nitro group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- typically involves the condensation of 1,2-diaminobenzene with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts such as γ-Fe2O3@SiO2/Ce(OTf)3 has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products

The major products formed from these reactions include amino derivatives, substituted benzodiazepines, and various other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The compound’s effects include muscle relaxation, decreased anxiety, and central nervous system depression .

Properties

CAS No.

24107-40-2

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2,2,4-trimethyl-8-nitro-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C12H15N3O2/c1-8-7-12(2,3)14-11-6-9(15(16)17)4-5-10(11)13-8/h4-6,14H,7H2,1-3H3

InChI Key

RHOPUSSKKPUWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])NC(C1)(C)C

Origin of Product

United States

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